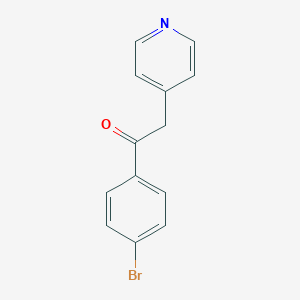

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFPGRBMSCKIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618753 | |

| Record name | 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100397-96-4 | |

| Record name | 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: A Keystone Intermediate in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks for the synthesis of biologically active agents. 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is one such molecule. Characterized by a bromophenyl group linked via an ethanone bridge to a pyridine ring, this compound embodies a strategic convergence of chemical functionalities pivotal for modern drug design. Its primary identifier in chemical literature and commerce is CAS Number: 1099433-27-8 .[1][2]

The significance of this molecule lies not in its intrinsic biological activity, but in its role as a high-potential intermediate. The pyridine moiety offers a basic nitrogen atom, crucial for forming hydrogen bonds with protein targets and improving aqueous solubility. The bromophenyl ring is a versatile handle for introducing further molecular complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The central ketone and adjacent methylene bridge provide conformational flexibility and additional points for chemical modification. This guide offers an in-depth analysis of its properties, synthesis, and critical applications for researchers in drug development.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and drug design. The key characteristics of this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 1099433-27-8 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrNO | [2] |

| Molecular Weight | 276.13 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethan-1-one | [3] |

| SMILES | C1=C(C=CC(=C1)Br)CC(=O)C2=CC=NC=C2 | [2] |

| InChI Key | RJMALCXNZXZQNS-UHFFFAOYSA-N | N/A |

| Purity (Typical) | ≥98% | [2] |

| Topological Polar Surface Area | 29.96 Ų | [2] |

| LogP (Calculated) | 3.2695 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nucleophilic substitution of a reactive α-haloketone with a suitable pyridine precursor. The most logical and industrially scalable approach involves the alkylation of a 4-methylpyridine (4-picoline) derivative or the direct reaction with a pre-functionalized pyridine. A robust method involves the reaction of 2,4'-dibromoacetophenone with 4-picoline.

The causality behind this choice of reactants is clear: 2,4'-dibromoacetophenone, also known as 4-bromophenacyl bromide, provides the bromophenyl ethanone backbone and a highly reactive α-bromine, which is an excellent leaving group for an SN2 reaction.[4] 4-Picoline acts as the nucleophile, with the methylene group adjacent to the pyridine ring being sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion that attacks the electrophilic carbon of the C-Br bond.

Experimental Protocol: Nucleophilic Alkylation

This protocol is a self-validating system based on established principles of carbanion chemistry and nucleophilic substitution.

Step 1: Deprotonation of 4-Picoline.

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-picoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature. The formation of the deep red or orange color of the picolyl anion indicates successful deprotonation. The choice of a strong, hindered base is critical to ensure complete deprotonation of the methyl group without competing nucleophilic attack on the pyridine ring.

Step 2: Nucleophilic Attack.

-

In a separate flask, dissolve 2,4'-dibromoacetophenone (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2,4'-dibromoacetophenone dropwise to the cold (-78 °C) solution of the picolyl anion. The reaction is kept at low temperature to prevent side reactions and ensure regioselectivity.

-

Allow the reaction to stir at -78 °C for 2-3 hours.

Step 3: Quenching and Work-up.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining base and anions.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Caption: Synthesis workflow for this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for creating libraries of potential drug candidates, particularly protein kinase inhibitors.[5][6][7]

The Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, especially in oncology.[6] Many kinase inhibitors bind to the ATP-binding site of the enzyme. The pyridine ring of the title compound is an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region.[8] The bromophenyl group serves as a vector, pointing out of the active site towards the solvent-exposed region. This allows for the attachment of various substituents via Suzuki or other coupling reactions to enhance potency, selectivity, and pharmacokinetic properties.[9]

Derivatives of this core structure are explored as inhibitors for a wide range of kinases, including:

-

c-Jun N-terminal kinases (JNKs): Implicated in inflammatory diseases and neurodegenerative disorders.[5]

-

Met Kinase: A target in various cancers, where its signaling pathway is often dysregulated.[6]

-

Protein Kinase B (Akt): A key node in cell survival and proliferation pathways.[7]

-

PIM Kinases: Involved in cell cycle progression and apoptosis, making them attractive oncology targets.[8]

Caption: Role as a versatile scaffold in medicinal chemistry.

Section 4: Predicted Spectral Analysis and Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features.

-

¹H NMR (Proton NMR):

-

Pyridine Protons: Two distinct signals are expected in the aromatic region. The protons ortho to the nitrogen (at positions 2 and 6) will be deshielded and appear as a doublet around δ 8.6-8.8 ppm. The protons meta to the nitrogen (at positions 3 and 5) will appear as a doublet further upfield, around δ 7.3-7.5 ppm.[10]

-

Bromophenyl Protons: The para-substituted benzene ring will show two doublets, characteristic of an AA'BB' system, between δ 7.6 and δ 8.0 ppm.

-

Methylene Protons (-CH₂-): A sharp singlet corresponding to the two protons of the methylene bridge is expected around δ 4.2-4.5 ppm, deshielded by the adjacent ketone and pyridine ring.[10]

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals will be present in the δ 120-155 ppm range, corresponding to the carbons of the pyridine and bromophenyl rings. The carbon bearing the bromine (C-Br) will be identifiable around δ 125-130 ppm, and the pyridine carbons adjacent to the nitrogen will be downfield around δ 150 ppm.[11]

-

Methylene Carbon: The methylene carbon signal should appear around δ 45-55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the ketone C=O stretch is expected around 1680-1700 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

-

The C-Br stretch will be visible in the fingerprint region, typically below 700 cm⁻¹.[12]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom. The expected molecular ion peak would be at m/z 275 and 277.

-

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 2: GHS Hazard Information

| Hazard Type | Classification & Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [2] |

| Precautionary Statements | P261, P264, P272, P280, P302+P352, P362+P364, P501 | [2] |

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS: 1099433-27-8) represents more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, featuring strategically placed functional groups, makes it a privileged scaffold for the synthesis of targeted therapeutics, especially kinase inhibitors. Understanding its physicochemical properties, synthetic routes, and potential applications allows researchers to leverage its full potential in the complex, multi-step process of drug discovery. As the quest for more selective and potent medicines continues, the importance of such versatile intermediates will only grow.

References

- 1. 1099433-27-8|2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]

- 4. 2,4'-Dibromoacetophenone, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. 1-(4-Bromophenyl)-2-ethylsulfinyl-2-(phenylselanyl)ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

An In-Depth Technical Guide to 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: A Key Intermediate in Synthetic and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest to researchers in synthetic organic chemistry and drug discovery. This document details the compound's core physicochemical properties, outlines a robust synthetic methodology, explores its potential applications as a versatile building block, and provides essential safety and handling information. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Compound Profile

This compound, also known by its synonym 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone, is a bifunctional organic molecule incorporating both a bromophenyl and a pyridinyl moiety linked by a keto-ethylidene bridge. This unique structural arrangement imparts a chemical reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecular architectures. The presence of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, while the pyridine ring can be engaged in various transformations or serve as a key pharmacophoric element.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀BrNO | [1] |

| Molecular Weight | 276.13 g/mol | [1] |

| CAS Number | 1099433-27-8 | [1] |

| Synonyms | 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone | [1][2] |

| Appearance | (Not specified in available data) | |

| Solubility | (Not specified in available data) |

Synthesis and Mechanism

A general retrosynthetic analysis suggests the disconnection at the C-C bond between the carbonyl group and the pyridine ring, pointing to a Friedel-Crafts-type acylation or a related coupling reaction. However, a more practical and commonly employed forward synthesis would likely involve the reaction of a 4-bromophenylacetic acid derivative with a pyridinyl organometallic reagent or the direct acylation of a lithiated pyridine.

An alternative and often high-yielding approach is the reaction of 4-pyridinecarbonitrile with a Grignard reagent derived from 4-bromobenzyl bromide, followed by acidic workup to hydrolyze the resulting imine to the desired ketone.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

While specific biological activity data for this compound is not extensively documented in the public domain, its structural motifs are prevalent in a wide range of biologically active molecules. This makes it a highly valuable starting material and building block in medicinal chemistry and drug discovery programs.

Scaffold for Kinase Inhibitors

The pyridine and phenyl rings are common scaffolds in the design of kinase inhibitors. The 2-aminopyridine moiety, in particular, is a well-known hinge-binding motif in many kinase inhibitors. Although this compound is not a 2-aminopyridine, its pyridine core can be functionalized to introduce such groups or act as a bioisostere for other hinge-binding fragments. The bromophenyl group allows for the introduction of various substituents via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the inhibitor's interaction with the solvent-exposed regions of the kinase active site.

Precursor for Antimicrobial Agents

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The core structure of this compound can be elaborated to generate novel heterocyclic systems with potential antibacterial and antifungal properties. The bromophenyl moiety can be modified to modulate lipophilicity and electronic properties, which are often critical for antimicrobial efficacy.

Intermediate in the Synthesis of Bioactive Heterocycles

This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. For instance, the ketone functionality can be a starting point for the construction of pyrazoles, isoxazoles, and other five-membered heterocycles through condensation reactions with hydrazines, hydroxylamine, and other dinucleophiles. These resulting heterocyclic systems are often associated with a wide range of biological activities.

Safety and Handling

Based on available supplier safety data, this compound is classified with the following hazard statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for comprehensive safety and handling information.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds with diverse applications, particularly in the field of medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular libraries for screening against various biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-2-(pyridin-4-yl)ethanone and its derivatives, a chemical scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for these compounds, explore their diverse biological activities with a focus on anticancer and enzyme inhibitory properties, and discuss their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of molecules.

Introduction: The Versatile this compound Scaffold

The this compound core structure represents a privileged scaffold in drug discovery. It combines a halogenated phenyl ring, a flexible ethanone linker, and a pyridine moiety, each contributing to the potential for diverse biological interactions. The bromine atom on the phenyl ring can participate in halogen bonding and enhance hydrophobic interactions, while the pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking. This structural versatility has led to the exploration of its derivatives as potent bioactive agents, including their use as key intermediates in the synthesis of more complex molecules with antimicrobial and antitumor properties.[1]

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established organic chemistry methodologies. A common and effective approach involves the alkylation of a pyridine derivative with a substituted phenacyl halide.

General Synthesis Protocol: Alkylation of 4-Picoline

A reliable method for the synthesis of the parent compound, this compound, involves the reaction of 4-picoline (4-methylpyridine) with 2,4'-dibromoacetophenone (p-bromophenacyl bromide).

Experimental Protocol:

-

Preparation of 2,4'-dibromoacetophenone: This key intermediate can be synthesized by the bromination of 4-bromoacetophenone in glacial acetic acid.[2]

-

In a flask, dissolve 4-bromoacetophenone in glacial acetic acid.

-

Slowly add an equimolar amount of bromine while keeping the temperature below 20°C.

-

The product, p-bromophenacyl bromide, will precipitate and can be collected by filtration, washed, and recrystallized from ethanol.[2]

-

-

Alkylation Reaction:

-

In a round-bottom flask, dissolve 4-picoline in a suitable aprotic solvent such as acetone or acetonitrile.

-

Add 2,4'-dibromoacetophenone to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting pyridinium salt intermediate is often treated with a mild base (e.g., sodium bicarbonate) to yield the desired product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Synthesis of Analogs via Claisen-Schmidt Condensation

Analogs of the core structure, particularly chalcone derivatives, can be synthesized using the Claisen-Schmidt condensation.[4][5][6][7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[6]

Experimental Protocol:

-

Reactant Preparation: Dissolve the substituted aromatic aldehyde and 4-bromoacetophenone in ethanol in a round-bottom flask.[5]

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred reaction mixture.

-

Reaction: Continue stirring at room temperature. The reaction progress is monitored by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.[6]

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in oncology and as enzyme inhibitors.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of pyridine-containing compounds against various cancer cell lines.[8][9][10] The presence of the 4-bromophenyl moiety is often crucial for this activity.[11]

Mechanism of Action:

The anticancer effects of these derivatives are often multifactorial, primarily involving the induction of cell cycle arrest and apoptosis.[8][9][10]

-

Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell division.[8][9]

-

Induction of Apoptosis: Treatment with these derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[8][10]

-

Tubulin Polymerization Inhibition: A significant mechanism of action for many pyridine-based anticancer agents is the inhibition of tubulin polymerization.[12][13][14][15] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and apoptosis.[12][13][14]

Signaling Pathway:

Caption: Proposed anticancer mechanism of action.

In Vitro Anticancer Activity Data:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative 1 | MCF-7 (Breast) | 4.5 ± 0.3 | [8] |

| Pyridine Derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | [8] |

| Diarylpyridine 10t | HeLa (Cervical) | 0.19-0.33 | [12] |

| Diarylpyridine 10t | MCF-7 (Breast) | 0.19-0.33 | [12] |

| Diarylpyridine 10t | SGC-7901 (Gastric) | 0.19-0.33 | [12] |

| Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 (72h) | [10] |

| Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 (72h) | [10] |

Enzyme Inhibition

The this compound scaffold has also been investigated for its potential to inhibit various enzymes, with a notable focus on Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 Inhibition:

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. The structural features of the this compound core are amenable to binding within the active site of DPP-4. Structure-activity relationship (SAR) studies have indicated that halogen substituents on the phenyl ring can significantly influence inhibitory potency.

Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The presence of a bromine atom on the phenyl ring can enhance binding affinity, potentially through halogen bonding interactions within the enzyme's active site.

-

Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor.

-

Linker Region: Modifications to the ethanone linker can modulate the compound's flexibility and orientation within the binding pocket, impacting its inhibitory activity.

Future Perspectives and Conclusion

The this compound framework and its derivatives represent a highly promising area for further research and development. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Future efforts should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological effects.

-

In Vivo Evaluation: Testing of optimized lead compounds in relevant animal models of cancer and other diseases.

References

- 1. 1-(4-bromophenyl)-2-[[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]-ethanone [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of a brominated phenyl ring and a pyridine moiety within a single molecular framework presents a compelling starting point for novel therapeutic agent discovery. This technical guide delves into the predicted biological potential of the largely unexplored compound, 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone. Drawing upon established structure-activity relationships of analogous chemical classes, particularly chalcones and related heterocyclic systems, we will explore its putative mechanisms of action and provide a strategic blueprint for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter with significant therapeutic promise.

Introduction: The Strategic Design of a Bioactive Scaffold

The chemical architecture of this compound is not a random assortment of functional groups. It represents a deliberate combination of pharmacophores known to impart significant biological activity. The core of the molecule is a substituted ethanone, a common scaffold in medicinal chemistry. This central ketone is flanked by a 4-bromophenyl group and a pyridin-4-yl methyl group.

-

The Bromophenyl Moiety: The inclusion of a bromine atom on the phenyl ring is a strategic choice. Halogenation, particularly with bromine, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. Furthermore, brominated compounds have demonstrated potent biological activities, including anticancer and antimicrobial effects[1][2]. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.

-

The Pyridine Ring: The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and participate in ionic interactions, crucial for binding to biological targets. Pyridine-containing compounds have a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents[3][4][5].

The overall structure of this compound bears a strong resemblance to the chalcone backbone, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system[4]. Chalcones are a well-established class of compounds with a broad spectrum of pharmacological activities[6]. This structural analogy provides a strong rationale for investigating the biological potential of our target compound.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on related chemical structures, we can postulate several high-priority avenues for the biological evaluation of this compound.

Anticancer Potential: Targeting Cellular Proliferation and Survival

The presence of both the bromophenyl group and the pyridine ring strongly suggests potential anticancer activity. Numerous brominated chalcone derivatives have demonstrated potent cytotoxicity against various cancer cell lines[1][2]. Similarly, pyridine-chalcone hybrids have been developed as effective microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis[3].

Hypothesized Mechanisms of Action:

-

Microtubule Disruption: Drawing parallels with pyridine-chalcone derivatives, this compound may interfere with tubulin polymerization, a critical process for cell division. This would lead to mitotic arrest in the G2/M phase and subsequent apoptosis[3].

-

Induction of Apoptosis: The compound could trigger programmed cell death through various pathways. Brominated chalcones have been shown to induce apoptosis by generating reactive oxygen species (ROS) and modulating the expression of pro- and anti-apoptotic proteins like Bcl-2, DR4, and DR5[1][2].

-

Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors. It is plausible that our target compound could inhibit the activity of protein kinases that are crucial for cancer cell signaling and proliferation. For instance, EGFR (Epidermal Growth Factor Receptor) is a key target in cancer therapy, and quinoline derivatives containing a bromophenyl group have shown inhibitory activity against it[7].

Experimental Workflow for Anticancer Evaluation:

Figure 1: A streamlined workflow for assessing the anticancer potential of this compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. The ethanone skeleton is present in some anti-inflammatory agents, and derivatives of pyrazole containing this moiety have been synthesized and evaluated for their anti-inflammatory properties[8]. Furthermore, pyridazinone derivatives are being investigated as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory process.

Hypothesized Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: The compound could potentially inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.

-

PDE4 Inhibition: Given the structural similarities to other heterocyclic PDE4 inhibitors, this compound might reduce inflammation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in immune cells. This leads to the suppression of pro-inflammatory cytokine production.

Experimental Protocol for In Vitro Anti-inflammatory Screening:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

LPS Stimulation: Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Nitric Oxide (NO) Measurement: After 24 hours, measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Data Analysis: Calculate the IC50 values for the inhibition of NO and cytokine production.

Antimicrobial Activity: A Potential New Weapon Against Pathogens

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Both brominated compounds and pyridine derivatives have a rich history in antimicrobial drug discovery. For instance, novel quinoline-oxadiazole derivatives containing a bromophenyl group have shown promising antimicrobial activity[7].

Hypothesized Mechanisms of Action:

-

Inhibition of Essential Enzymes: The compound could target microbial enzymes that are vital for survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the compound might allow it to intercalate into the bacterial cell membrane, leading to its disruption and cell death.

-

Biofilm Inhibition: Many chronic infections are associated with the formation of microbial biofilms. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown potential in combating biofilm-associated infections[9].

Quantitative Data on Related Antimicrobial Compounds:

| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |

| Quinoline-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Potent inhibitory activity | [7] |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | S. aureus | MIC = 250 µg/mL | [9] |

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible synthetic route is the reaction of 4-picoline with a suitable base to generate a carbanion, which then undergoes nucleophilic acyl substitution with 4-bromobenzoyl chloride.

Proposed Synthetic Scheme:

Figure 2: A proposed synthetic route for this compound.

Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that this compound is a molecule of significant therapeutic interest. Its structural relationship to known bioactive compounds, particularly chalcones, provides a solid foundation for its exploration as a potential anticancer, anti-inflammatory, and antimicrobial agent.

References

-

PubChem. 1-(4-Bromophenyl)-2-(2-fluoropyridin-4-yl)ethanone. Available from: [Link]

-

Xu, S., et al. (2019). Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 173, 233-251. Available from: [Link]

-

Wu, J., et al. (2017). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Biomedicine & Pharmacotherapy, 91, 74-82. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available from: [Link]

-

Kumar, S., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27867. Available from: [Link]

-

Asadi, M., et al. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian Journal of Pharmaceutical Research, 15(4), 777-784. Available from: [Link]

-

Trifilieff, A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Molecules, 26(5), 1438. Available from: [Link]

-

Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 10-15. Available from: [Link]

-

ResearchGate. Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y(12) Antagonists for Inhibition of Platelet Aggregation. Available from: [Link]

-

Ionescu, M. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Available from: [Link]

-

Tiekink, E. R. T., et al. (2012). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available from: [Link]

-

Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 1-8. Available from: [Link]

-

El-Naggar, A. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(43), 31234-31252. Available from: [Link]

-

Zukerman-Schpector, J., et al. (2012). 1-(4-Bromophenyl)-2-ethylsulfinyl-2-(phenylselanyl)ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o439. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpmr.com [wjpmr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]

The Versatile Scaffold: A Technical Guide to 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone in Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. Among these, "1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone" has emerged as a scaffold of significant interest. Its unique molecular architecture, featuring a bromophenyl group tethered to a pyridinyl moiety via a keto-ethanone linker, presents a trifecta of chemically reactive sites. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in the design of targeted therapies. We will explore the causality behind its synthetic routes and delve into its role as a foundational element in the development of potent enzyme inhibitors, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical characteristics of a building block are critical determinants of its utility in medicinal chemistry, influencing factors from synthetic tractability to the pharmacokinetic profile of its derivatives. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO | [1] |

| Molecular Weight | 277.13 g/mol | [1] |

| CAS Number | 1099433-27-8 | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | General chemical knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

| LogP (predicted) | 2.5 - 3.0 | General chemical knowledge |

Synthesis and Key Reactions: A Practical Approach

The synthesis of this compound is a multi-step process that hinges on the formation of a key intermediate, 2-bromo-1-(4-bromophenyl)ethanone. This alpha-bromoketone is a versatile electrophile for the subsequent alkylation of a pyridine source.

Synthesis Workflow

Caption: A generalized workflow for the two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

This protocol is based on the well-established alpha-bromination of ketones. The choice of a brominating agent and reaction conditions is critical to ensure regioselectivity and minimize side reactions.

-

Materials: 4-Bromoacetophenone, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄), Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Hexane, Ethyl Acetate.

-

Procedure:

-

To a solution of 4-bromoacetophenone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.

-

Reflux the mixture under nitrogen for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield 2-bromo-1-(4-bromophenyl)ethanone as a white crystalline solid.

-

-

Causality of Experimental Choices:

-

NBS is chosen as the brominating agent for its ease of handling and selectivity for allylic and benzylic C-H bonds, as well as alpha-keto C-H bonds, under radical conditions.

-

BPO acts as a radical initiator, facilitating the formation of the bromine radical from NBS.

-

CCl₄ is a classic non-polar solvent for radical reactions.

-

The aqueous workup with sodium bicarbonate neutralizes any acidic byproducts.

-

Step 2: Synthesis of this compound

This step involves the N-alkylation of 4-picoline with the synthesized alpha-bromoketone. The basicity of the pyridine nitrogen is sufficient to displace the bromide.

-

Materials: 2-Bromo-1-(4-bromophenyl)ethanone, 4-Picoline, Acetone, Potassium Carbonate.

-

Procedure:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in acetone.

-

Add 4-picoline (1.2 eq) to the solution.

-

Add potassium carbonate (1.5 eq) as a mild base to scavenge the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

-

-

Causality of Experimental Choices:

-

4-Picoline is the nucleophile, with the nitrogen atom attacking the electrophilic carbon bearing the bromine.

-

Acetone is a suitable polar aprotic solvent for this type of substitution reaction.

-

Potassium Carbonate is a mild, insoluble base that facilitates the reaction without causing significant side reactions.

-

Applications in Medicinal Chemistry: A Scaffold for Targeted Inhibitors

The this compound core is a privileged scaffold in medicinal chemistry due to its ability to be elaborated into a diverse range of biologically active molecules. The bromophenyl group serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl and heteroaryl substituents. The pyridinyl nitrogen can be quaternized or serve as a hydrogen bond acceptor, while the ketone functionality can be transformed into other functional groups or act as a key interaction point with biological targets.

Case Study 1: DNA Gyrase Inhibitors

Bacterial DNA gyrase is a well-validated target for antibacterial agents. Several studies have explored the use of scaffolds related to this compound to develop novel DNA gyrase inhibitors. For instance, quinoline-based derivatives, which can be synthesized from precursors like 4-bromoacetophenone, have shown promising activity[2]. The 4-bromophenyl moiety often plays a crucial role in binding to the enzyme's active site.

Structure-Activity Relationship (SAR) Insights for DNA Gyrase Inhibitors:

-

The 4-Bromophenyl Group: The bromine atom can form halogen bonds with the protein backbone, enhancing binding affinity. The phenyl ring itself can engage in hydrophobic interactions within the active site.

-

The Pyridinyl Moiety: The nitrogen atom of the pyridine ring is often involved in hydrogen bonding with key amino acid residues of DNA gyrase.

-

Modifications to the Linker: The ethanone linker can be modified to alter the geometry and flexibility of the molecule, optimizing its fit within the binding pocket.

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in oncology, and its inhibitors are used in the treatment of various cancers. The this compound scaffold has been utilized in the design of EGFR inhibitors. The general structure of many EGFR inhibitors includes a heterocyclic core that binds to the hinge region of the kinase domain, and a substituted phenyl ring that occupies the hydrophobic pocket.

Caption: The role of the scaffold in EGFR inhibition.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

-

The Pyridinyl Group: The pyridine nitrogen is crucial for forming a hydrogen bond with the backbone NH of a key methionine residue in the hinge region of the EGFR kinase domain.

-

The 4-Bromophenyl Group: This group typically occupies a hydrophobic pocket near the gatekeeper residue. The bromine atom can be replaced with other small lipophilic groups to fine-tune binding affinity and selectivity.

-

Further Derivatization: The bromine atom on the phenyl ring is a key point for diversification using palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide range of substituents to optimize potency and pharmacokinetic properties.

Conclusion: A Building Block with Enduring Potential

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of its constituent parts, makes it an invaluable building block for the creation of diverse chemical libraries. As demonstrated in the case studies of DNA gyrase and EGFR inhibitors, this scaffold provides a robust framework for the development of targeted therapies. The insights into its synthesis and structure-activity relationships presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their drug discovery endeavors. The continued exploration of derivatives based on this core structure is poised to yield the next generation of innovative medicines.

References

-

MySkinRecipes. 1-(4-bromophenyl)-2-[[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]-ethanone. Available from: [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). Semantic Scholar. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(2-fluoropyridin-4-yl)ethanone. Available from: [Link]

-

García-López, V., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 15291. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Available from: [Link]

-

Jacobsen, E. N., et al. (2018). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 61(15), 6649-6666. Available from: [Link]

-

NIST. Ethanone, 1-(2-pyridinyl)-. Available from: [Link]

-

PubChemLite. 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one. Available from: [Link]

-

Abdel-Aziz, H. A., et al. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2640. Available from: [Link]

- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

El-Gazzar, A. R. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available from: [Link]

-

Request PDF. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2025). Available from: [Link]

-

Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1). Available from: [Link]

-

Zaki, E. G., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32863-32883. Available from: [Link]

-

LookChem. Cas 6221-13-2,2-BROMO-1-PYRIDIN-4-YLETHANONE. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6296. Available from: [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021). Semantic Scholar. Available from: [Link]

-

SIELC Technologies. Ethanone, 2-bromo-1-(4-bromophenyl)-. (2018). Available from: [Link]

Sources

A Technical Guide to the Strategic Use of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone in the Synthesis of Novel Heterocyclic Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in medicinal chemistry and drug discovery. This technical guide focuses on the utility of 1-(4-bromophenyl)-2-(pyridin-4-yl)ethanone , a versatile and highly functionalized building block, for the synthesis of diverse and medicinally relevant heterocyclic systems. We will explore the synthesis of this key precursor and detail its application in cornerstone reactions such as the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. This document provides not only detailed, field-tested protocols but also delves into the mechanistic underpinnings and strategic considerations behind these transformations, offering researchers a practical and comprehensive resource for innovation.

Introduction: The Strategic Value of a Versatile Ketone Precursor

The pyridine and phenyl moieties are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Their combination in a single, versatile building block offers a powerful platform for generating novel molecular architectures. This compound (Figure 1) is one such building block, uniquely positioned for the synthesis of complex heterocycles. Its key structural features include:

-

An active methylene group , poised for condensation and cyclization reactions.

-

A ketone carbonyl , which serves as a prime electrophilic site.

-

A 4-bromophenyl group , providing a handle for further functionalization via cross-coupling reactions.

-

A pyridin-4-yl ring , which can influence solubility, metabolic stability, and target binding.[1][3]

This guide will demonstrate how these features can be strategically exploited to construct high-value thiazole and thiophene ring systems.

Synthesis of the Core Building Block

A reliable supply of the starting ketone is crucial. While commercially available from suppliers such as Sigma-Aldrich[4], a robust in-house synthesis is often required. A highly effective method for this type of structure is based on the principles of the Kröhnke pyridine synthesis, which involves the reaction of a pyridinium ylide with an appropriate electrophile.

Proposed Synthesis of this compound

The synthesis can be envisioned in two primary stages: first, the formation of a pyridinium salt from 4-picoline (4-methylpyridine), followed by the generation of a pyridinium ylide which is subsequently acylated.

Stage 1: Synthesis of 1-(4-picolyl)pyridinium Bromide This step involves the quaternization of pyridine with 4-(bromomethyl)pyridine. A more direct and relevant precursor for the final ketone is the N-phenacylpyridinium salt, formed by reacting pyridine with an α-haloketone.

Stage 2: Acylation of Pyridinium Ylide (Kröhnke-type Reaction) The most direct conceptual route involves the generation of an ylide from 4-picoline, followed by acylation with 4-bromobenzoyl chloride.[5] However, a more established and analogous transformation involves the reaction of N-(4-picolyl)pyridinium salt with an aldehyde, followed by oxidation.

A practical and well-precedented approach involves the reaction of 4-picoline with 2-bromo-1-(4-bromophenyl)ethanone (p-bromophenacyl bromide).[6][7]

Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

This α-haloketone is a key intermediate.

Reactants:

-

p-Bromoacetophenone (1.0 equiv)

-

Bromine (1.0 equiv)

-

Glacial Acetic Acid (solvent)

Procedure: [6]

-

In a 500-mL flask, dissolve p-bromoacetophenone (0.25 mol, 50 g) in glacial acetic acid (100 cc).

-

Slowly add bromine (0.25 mol, 12.5 cc) to the solution while shaking vigorously. Maintain the temperature below 20°C. The product will begin to precipitate as needles about halfway through the addition.

-

Once the addition is complete, cool the flask in an ice-water bath.

-

Filter the product with suction and wash the crude crystals with 50% ethyl alcohol until colorless.

-

Recrystallize the air-dried product from 95% ethyl alcohol to yield colorless needles.

Protocol 2: Proposed Synthesis of this compound

This protocol is adapted from established methods for picoline alkylation/acylation.[8]

Reactants:

-

4-Picoline (4-methylpyridine) (1.0 equiv)

-

Strong base (e.g., NaH or LDA) (1.0 equiv)

-

4-Bromobenzoyl Chloride (1.0 equiv)[5]

-

Anhydrous THF (solvent)

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78°C.

-

Add 4-picoline (1.0 equiv) to the cooled solvent.

-

Slowly add a solution of LDA or a dispersion of NaH (1.0 equiv) to the reaction mixture and stir for 30 minutes to generate the picolyl anion.

-

Add a solution of 4-bromobenzoyl chloride (1.0 equiv) in anhydrous THF dropwise to the anion solution.

-

Allow the reaction to stir at -78°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the target ketone.

Application in Thiazole Synthesis (Hantzsch Reaction)

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[9][10] This reaction is known for its high yields and operational simplicity.[9] To utilize our core building block, it must first be α-brominated.

Workflow for Hantzsch Thiazole Synthesis

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Potential of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone in Advanced Materials Science

An In-depth Technical Guide for Researchers and Materials Scientists

Introduction

In the relentless pursuit of novel materials with tailored functionalities, the strategic design of molecular building blocks is paramount. 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone, a seemingly unassuming organic molecule, emerges as a highly versatile precursor for a diverse array of advanced materials. Its unique trifunctional architecture, comprising a coordinating pyridine moiety, a reactive bromophenyl group, and a polar ketone linker, offers a rich chemical playground for the synthesis of sophisticated supramolecular assemblies, functional polymers, and photoactive systems. This technical guide delves into the untapped potential of this molecule in materials science, providing a forward-looking perspective for researchers in the field. We will explore its promise in the rational design of metal-organic frameworks, the synthesis of novel conjugated polymers for electronic applications, and the development of innovative luminescent materials, all grounded in the fundamental principles of its constituent functional groups.

I. A Versatile Building Block: Structural and Chemical Attributes

This compound is a ketone derivative featuring a pyridin-4-yl group attached to the α-carbon and a 4-bromophenyl group bonded to the carbonyl carbon. This specific arrangement of functional groups is the cornerstone of its potential in materials science.

-

The Pyridine Moiety: A Gateway to Coordination Chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it an excellent Lewis base for coordinating with a wide range of metal ions.[1][2] This characteristic is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4] The position of the nitrogen at the 4-position of the pyridine ring provides a linear coordination vector, which can be exploited to create predictable and well-defined network structures.

-

The Bromophenyl Group: A Handle for Covalent Assembly. The bromine atom on the phenyl ring is a versatile functional group, particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the molecule to be used as a monomer in the synthesis of functional polymers, where the bromophenyl group serves as a reactive site for chain growth.[5]

-

The Ketone Linker: A Modulator of Properties. The central ketone group is not merely a passive linker. Its polarity influences the solubility and processing of materials derived from this molecule.[6][7][8] The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to the formation of specific supramolecular architectures.[9] Furthermore, the ketone functionality can be a site for post-synthetic modification, allowing for the fine-tuning of material properties.

Below is a diagram illustrating the key functional components of this compound.

Caption: Key functional groups of this compound.

II. Potential Application: Ligand for Metal-Organic Frameworks and Coordination Polymers

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a promising candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[3][4] These materials are of immense interest due to their high porosity, tunable structures, and diverse applications in gas storage, catalysis, and sensing.

The linear nature of the pyridin-4-yl group can direct the formation of predictable network topologies. For instance, in combination with metal ions that favor specific coordination geometries, it is conceivable to construct 1D chains, 2D grids, or 3D frameworks.[10] The pendant bromophenyl and ketone functionalities would then decorate the pores of the resulting framework, imparting specific chemical properties.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol outlines a general procedure for the synthesis of a hypothetical MOF using this compound as a ligand.

| Step | Procedure | Rationale |

| 1 | In a 20 mL glass vial, dissolve this compound (0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in a suitable solvent system (e.g., 8 mL of DMF and 2 mL of ethanol). | The choice of metal salt and solvent is crucial for controlling the coordination environment and crystal growth. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. |

| 2 | The vial is tightly sealed and placed in a programmable oven. | The sealed environment prevents solvent evaporation and maintains the pressure required for solvothermal synthesis. |

| 3 | The oven is heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 48-72 hours). | The elevated temperature provides the necessary energy for the formation of the crystalline MOF structure. The reaction time allows for the slow growth of well-defined crystals. |

| 4 | After the reaction, the oven is cooled down to room temperature slowly. | Slow cooling is essential to prevent the formation of defects in the crystal structure and to obtain single crystals suitable for X-ray diffraction analysis. |

| 5 | The resulting crystals are collected by filtration, washed with fresh solvent, and dried under vacuum. | Washing removes any unreacted starting materials and impurities. |

digraph "MOF_Synthesis_Workflow" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [label="Start: Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve Ligand and\nMetal Salt in Solvent"]; "Seal" [label="Seal in Vial"]; "Heat" [label="Solvothermal Reaction\n(Heating in Oven)"]; "Cool" [label="Slow Cooling to\nRoom Temperature"]; "Filter" [label="Filter and Wash Crystals"]; "Dry" [label="Dry under Vacuum"]; "End" [label="End: Crystalline MOF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Dissolve"; "Dissolve" -> "Seal"; "Seal" -> "Heat"; "Heat" -> "Cool"; "Cool" -> "Filter"; "Filter" -> "Dry"; "Dry" -> "End"; }digraph "Polymerization_Workflow" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [label="Start: Monomers & Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mix" [label="Mix Monomers, Catalyst,\nand Base in Solvent"]; "Heat" [label="Heat under Inert\nAtmosphere"]; "Precipitate" [label="Precipitate Polymer\nin Non-solvent"]; "Filter" [label="Filter and Wash Polymer"]; "Purify" [label="Purify Polymer"]; "End" [label="End: Functional Polymer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Mix"; "Mix" -> "Heat"; "Heat" -> "Precipitate"; "Precipitate" -> "Filter"; "Filter" -> "Purify"; "Purify" -> "End"; }

Caption: Workflow for Suzuki polymerization.

IV. Potential Application: Precursor for Luminescent Materials

The combination of aromatic and heteroaromatic rings in this compound suggests its potential as a building block for luminescent materials. [11]The extended π-conjugation in such systems can lead to interesting photophysical properties, including fluorescence and phosphorescence.

This molecule could be used in two primary ways to create luminescent materials:

-

As a Ligand in Luminescent Metal Complexes: Coordination of this compound to suitable metal ions (e.g., transition metals like Ru(II), Ir(III), or Pt(II), or lanthanides) can lead to the formation of luminescent complexes. The photophysical properties of these complexes can be tuned by the choice of the metal center and by modifying the ligand structure. [12][13]

-

As a Monomer for Luminescent Polymers: As discussed in the previous section, this molecule can be polymerized to form conjugated polymers. The resulting polymers could exhibit intrinsic luminescence, with the emission color and efficiency being dependent on the polymer backbone and the nature of the side chains.

The photophysical properties of materials derived from this compound could be sensitive to the local environment, making them potentially useful as sensors. [14][15]For instance, the polarity of the ketone group could lead to solvatochromic effects, where the emission color changes with the polarity of the solvent.

V. Supramolecular Chemistry and Crystal Engineering

Beyond covalent and coordination chemistry, this compound is an excellent candidate for studies in supramolecular chemistry and crystal engineering. The molecule possesses multiple sites for non-covalent interactions, including:

-

Hydrogen Bonding: The pyridine nitrogen and the ketone oxygen can act as hydrogen bond acceptors.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor.

-

π-π Stacking: The aromatic phenyl and pyridine rings can participate in π-π stacking interactions.

These directional and specific interactions can be harnessed to control the self-assembly of the molecule in the solid state, leading to the formation of well-defined supramolecular architectures with potentially interesting properties. [16][17]

Conclusion

This compound is a molecule of significant, yet largely unexplored, potential in materials science. Its trifunctional nature provides a versatile platform for the design and synthesis of a wide range of advanced materials. From the ordered, porous structures of MOFs and coordination polymers to the electronically active backbones of functional polymers and the vibrant photophysics of luminescent materials, the applications of this molecule are limited only by the creativity of the researchers who choose to work with it. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for the exploration of this promising building block, with the anticipation that it will contribute to the development of the next generation of high-performance materials.

References

-

Chenneberg, L., Ferreira, J. G., & Hanan, G. S. (2011). Supramolecular interactions in a copper(II) 4'-(4-bromophenyl)-2,2':6',2''-terpyridine complex. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 4), m81–m84. [Link]

-

Dietrich-Buchecker, C., & Lehn, J. M. (1990). 3-(Pyridin-4-yl)acetylacetone: Cd and Hg compete for nitrogen coordination. ResearchGate. [Link]

-

Wan, C. Q., Sun, X. L., Li, A. M., Sun, X. Z., Lee, H. K., Han, H. L., & Che, G. B. (2017). A series of silver(i) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand: the role of organic and inorganic anions. CrystEngComm, 19(39), 5896-5906. [Link]

-

Chemistry Steps. (n.d.). Ketone Functional Group. Chemistry Steps. [Link]

-

EBSCO. (n.d.). Ketones. Research Starters. [Link]

-

Kalyan, M., & Ramu, V. (2016). Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry – Rational synthesis, structural analysis and photoluminescence. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis of functional polymers.

-

Ren, J., Larkin, E., et al. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Chemical Communications. [Link]

-

Bera, M., & Das, S. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(3), 1835-1841. [Link]

-

MDPI. (n.d.). Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. [Link]

-

Aakash Institute. (n.d.). Ketones: Structure, Preparation, Properties & Uses. Chemistry. [Link]

-

Britannica. (2025). Ketone. [Link]

-

Ly, T. K., & Dichtel, W. R. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of chemical research, 47(12), 3631-3641. [Link]

-

Study.com. (n.d.). Ketone | Definition, Structure & Examples. [Link]

-

ResearchGate. (n.d.). 4-(4-Bromophenyl)-2,6-diphenylpyridine. [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

-

MDPI. (2021). Pyrrolylquinoline-BF 2 and BPh 2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. [Link]

-

Wang, X. L., Qin, C., Wang, E. B., Su, Z. M., Li, Y. G., & Xu, L. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic chemistry, 45(15), 5980-5988. [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)pyridine. [Link]

-

Li, Y., Wang, Y., Zhang, J., & Wang, R. (2018). Luminescent metal–organic frameworks with a 2-(4-pyridyl)-terephthalic acid ligand for detection of acetone. New Journal of Chemistry, 42(18), 15003-15009. [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2-(2-fluoropyridin-4-yl)ethanone. [Link]

-

S, S., & P, K. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Applied Materials & Interfaces. [Link]

-

Tucker, M. J., Gai, F., & Smith, A. B. (2019). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 21(31), 17025-17033. [Link]

-

MDPI. (n.d.). Special Issue : Semiconducting Polymers for Organic Electronic Devices. [Link]

-

Bera, M., & Das, S. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances, 13(3), 1835-1841. [Link]

-

MDPI. (n.d.). Organic Semiconducting Polymers in Photonic Devices: From Fundamental Properties to Emerging Applications. [Link]

-

ResearchGate. (n.d.). Keto–enol tautomerism modulates the photoluminescent sensing of ketones by terpyridine derivatives. [Link]

-

MDPI. (n.d.). Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. [Link]

-

RSC Publishing. (n.d.). The synthesis and properties research of functionalized polyolefins. [Link]

-